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Epithienamycin C - 63599-16-6

Epithienamycin C

Catalog Number: EVT-1580261
CAS Number: 63599-16-6
Molecular Formula: C13H18N2O5S
Molecular Weight: 314.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epithienamycin C is a member of carbapenems.
Overview

Epithienamycin C is a notable member of the thienamycin family, which are β-lactam antibiotics characterized by their unique molecular structure and biological activity. This compound is derived from the natural product thienamycin, initially discovered in the fermentation broths of Streptomyces cattleya. Epithienamycin C exhibits potent antibacterial properties, particularly against Gram-negative bacteria, making it a subject of interest in antibiotic research and development.

Source

Epithienamycin C is produced by various strains of Streptomyces, particularly Streptomyces cattleya and related species. The fermentation process involves culturing these microorganisms under specific conditions to maximize antibiotic yield. The initial discovery of thienamycin laid the groundwork for isolating related compounds, including epithienamycins A, B, and C, through advanced chromatographic techniques.

Classification

Epithienamycin C belongs to the class of β-lactam antibiotics, specifically categorized as carbapenems. These compounds are known for their broad-spectrum antibacterial activity and resistance to β-lactamase enzymes, which typically confer resistance to other β-lactams.

Synthesis Analysis

Methods

The synthesis of epithienamycin C involves several key steps that can be categorized into two main approaches: total synthesis and biosynthetic pathways.

  1. Total Synthesis: This method typically requires multiple synthetic transformations starting from simpler organic molecules. For instance, a common synthetic route involves the formation of azetidinone intermediates through catalytic asymmetric reactions. These intermediates can then be elaborated into epithienamycin C through further functional group modifications and cyclization processes .
  2. Biosynthetic Pathways: The biosynthesis of epithienamycin C is mediated by specific enzymatic reactions within Streptomyces species. Key enzymes such as ThnE facilitate the conversion of precursor molecules into thienamycin derivatives through complex metabolic pathways .

Technical Details

  • Catalytic Asymmetric Reactions: These reactions allow for the selective formation of stereocenters in azetidinone precursors, crucial for constructing the desired molecular architecture of epithienamycin C.
  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) and other purification methods are employed to isolate epithienamycin C from fermentation broths or synthetic mixtures.
Molecular Structure Analysis

Structure

Epithienamycin C has a complex molecular structure characterized by a β-lactam ring fused to a thiazolidine moiety. The molecular formula is typically represented as C11H16N2O4SC_{11}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 272.18 g/mol.

Data

  • Chemical Structure: The compound features a bicyclic framework that contributes to its biological activity.
  • Spectroscopic Data: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are commonly used to elucidate the structural features of epithienamycin C.
Chemical Reactions Analysis

Reactions

Epithienamycin C undergoes various chemical reactions that can affect its stability and activity:

  1. Hydrolysis: The β-lactam ring is sensitive to hydrolysis, particularly at alkaline pH levels, leading to loss of antibacterial activity.
  2. Nucleophilic Attack: The compound can react with nucleophiles such as hydroxylamine and cysteine, which may result in inactivation or modification of its antibiotic properties .

Technical Details

  • Reaction Conditions: Optimal conditions for maintaining stability involve controlling pH and minimizing exposure to moisture.
  • Reactivity Profiles: Understanding the reactivity profiles helps in designing derivatives with enhanced stability or modified activity.
Mechanism of Action

Process

The mechanism by which epithienamycin C exerts its antibacterial effects primarily involves inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking process essential for maintaining cell wall integrity.

Data

  • Inhibition Studies: Experimental data show that epithienamycin C effectively inhibits bacterial growth in vitro against various strains, demonstrating its potency as an antibiotic.
  • Resistance Mechanisms: Investigations into resistance mechanisms highlight that some bacteria may express β-lactamases that can hydrolyze epithienamycin C, although it remains more resistant compared to other β-lactams.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Epithienamycin C is typically isolated as a white to off-white powder.
  • Solubility: It exhibits variable solubility in different solvents; it is generally more soluble in organic solvents than in water.

Chemical Properties

  • Stability: The compound is sensitive to hydrolysis and should be stored under controlled conditions to maintain its integrity.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within established ranges for similar compounds.
Applications

Scientific Uses

Epithienamycin C serves several important roles in scientific research:

  1. Antibiotic Development: Its structure provides insights into developing new antibiotics with improved efficacy against resistant bacterial strains.
  2. Biosynthetic Studies: Research into its biosynthesis enhances understanding of microbial secondary metabolism and may lead to discovering novel antibiotics.
  3. Pharmacological Studies: Investigations into its pharmacodynamics and pharmacokinetics contribute valuable data for drug formulation and therapeutic applications.
Biosynthetic Pathways of Epithienamycin C in *Streptomyces* spp.

Gene Cluster Architecture & Regulatory Elements in Streptomyces flavogriseus MB 4638

Streptomyces flavogriseus MB 4638 (previously classified as S. flavogriseus ATCC 33331) harbors a cryptic 32-kb thn-like gene cluster responsible for epithienamycin biosynthesis. This cluster exhibits remarkable synteny with the thienamycin cluster (thn) in Streptomyces cattleya (NRRL 8057), sharing >85% nucleotide identity across core biosynthetic genes. Key components include [1] [4]:

  • Polyketide synthase (PKS) initiation modules: thnE (carboxymethylproline synthase) and thnF (carbamoyltransferase) for carbapenam core formation.
  • Radical SAM enzymes: thnK and tokK genes encoding methyltransferases for side-chain alkylation.
  • Cysteine incorporation machinery: thnL (cysteine transaminase) and thnM (cysteinyl ligase) for C2-side chain assembly.
  • Regulatory elements: A pathway-specific SARP (Streptomyces Antibiotic Regulatory Protein) encoded by thnR, which binds heptameric repeats (5′-TCGAGAG-3′) upstream of target promoters. This regulator is silent under standard lab conditions but activatable via ribosomal engineering or heterologous expression [5] [10].

Table 1: Core Genes in the Epithienamycin C Biosynthetic Cluster of S. flavogriseus

GeneFunctionHomolog in S. cattleya
thnECarboxymethylproline synthasethnE (85% identity)
thnKCobalamin-dependent methyltransferasethnK (88% identity)
thnL-thnMCysteine activation/incorporationthnL-thnM (82% identity)
thnPPantetheinyl transferasethnP (79% identity)
thnRSARP-family transcriptional activatorAbsent in S. cattleya

The cluster's "cryptic" nature is attributed to the absence of a cognate gamma-butyrolactone receptor, which typically activates antibiotic production in response to quorum signals. Heterologous expression of thnR in S. lividans activates epithienamycin pathway transcription, confirming its regulatory role [10].

Enzymatic Cascade Involving Radical S-Adenosylmethionine (rSAM) Methyltransferases

Epithienamycin C’s C6-ethyl side chain requires two sequential methylations of a carbapenam precursor. This is mediated by a tandem rSAM enzyme system:

  • ThnK: A cobalamin (B12)-dependent rSAM methyltransferase that installs the initial methyl group onto C6 of the carbapenam core, generating a methylcarbapenam intermediate.
  • TokK: A paralogous rSAM enzyme that catalyzes the second methylation, converting the methyl group into an ethyl moiety via radical-based C–C bond formation [4] [6].

Both enzymes require a [4Fe-4S] cluster for reductive cleavage of S-adenosylmethionine (SAM), generating a 5′-deoxyadenosyl radical. This radical abstracts a hydrogen atom from the substrate, enabling nucleophilic attack by methylcobalamin. The reaction proceeds under anaerobic conditions due to oxygen sensitivity of the Fe-S clusters [4] [7].

Table 2: Enzymatic Components of the rSAM Methylation Cascade

EnzymeCofactorsReactionProduct
ThnK[4Fe-4S]⁺, SAM, MethylcobalaminC6-Methylation of carbapenam-3-carboxylate6-Methylcarbapenam
TokK[4Fe-4S]⁺, SAM, MethylcobalaminC6-Ethylation via second methylation6-Ethylcarbapenam

Role of Cobalamin-Dependent ThnK in Sequential Methylation for C6-Ethyl Side Chain Formation

ThnK exemplifies a rare class of cobalamin-dependent rSAM methyltransferases. Its catalytic cycle involves three phases [4] [7]:

  • Radical generation: SAM binds the [4Fe-4S] cluster, undergoing reductive cleavage to methionine and a 5′-deoxyadenosyl radical.
  • Substrate activation: The 5′-deoxyadenosyl radical abstracts H• from C6 of the carbapenam core, generating a substrate radical.
  • Methyl transfer: The methyl group from methylcobalamin is transferred to C6, forming 6-methylcarbapenam. Cobalamin is regenerated via reductive methylation from methyltetrahydrofolate.

TokK subsequently processes 6-methylcarbapenam using an identical mechanism, extending the alkyl group to ethyl. In vitro reconstitution assays confirm ThnK’s strict substrate specificity for carbapenam-3-carboxylate and its inability to methylate simpler carbapenems like MM 4550 [4].

CoA Truncation Pathway for C2-Cysteamine Side Chain Assembly

The cysteamine side chain at C2 originates from L-cysteine via a CoA-dependent truncation pathway [5] [6]:

  • Cysteine activation: ThnL (cysteine transaminase) converts L-cysteine to β-mercaptopyruvate, which is ligated to CoA by ThnM.
  • Pantetheinylation: ThnP (phosphopantetheinyl transferase) attaches the phosphopantetheine moiety of CoA to a carrier protein (ThnQ), forming a holo-carrier complex.
  • Decarboxylation and transamination: ThnT (a pyridoxal phosphate-dependent decarboxylase) removes CO₂ from the cysteinyl moiety, generating β-aminoethanethiol (cysteamine) attached to the carrier.
  • Conjugation to carbapenam: ThnS (amidase) transfers cysteamine to the C2 position of the 6-ethylcarbapenam core, forming the epithienamycin scaffold.

This pathway contrasts with classical non-ribosomal peptide synthetase (NRPS) mechanisms, as it employs discrete enzymes rather than multi-domain megasynthases [5].

Post-Biosynthetic Modifications: Deacetylation & Isomerization Dynamics

Mature epithienamycin C arises from precursor epithienamycin F via two key modifications:

  • Deacetylation: The C8-acetate group of epithienamycin F is hydrolyzed by ThnA (a zinc-dependent deacetylase), yielding deacetylepithienamycin F. This step enhances β-lactam ring stability by reducing steric hindrance near the lactam carbonyl [3] [10].
  • C5-C6 Epimerization: Spontaneous isomerization at C5 inactivates the molecule. The C5α epimer (epithienamycin C) predominates extracellularly (∼80%), while the C5β epimer (thienamycin-like isomer) is enzymatically recycled intracellularly via an NADH-dependent reductase (ThnO) [3].

Table 3: Key Post-Biosynthetic Modifications in Epithienamycin Maturation

PrecursorEnzyme/ConditionModificationProduct
Epithienamycin FThnAC8-DeacetylationDeacetylepithienamycin F
Deacetylepithienamycin FNon-enzymaticC5-C6 epimerizationEpithienamycin C (C5α)
Epithienamycin CThnO (intracellular)Reduction to C5β epimerRecycled intermediate

These dynamics explain why S. flavogriseus cultures yield at least six epithienamycin analogs differing in stereochemistry and acetylation status [3].

Compounds Mentioned

Epithienamycin C, Thienamycin, Carbapenem-3-carboxylate, 6-Methylcarbapenam, 6-Ethylcarbapenam, Epithienamycin F, Deacetylepithienamycin F.

Properties

CAS Number

63599-16-6

Product Name

Epithienamycin C

IUPAC Name

(5R,6S)-3-(2-acetamidoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

InChI

InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10+/m0/s1

InChI Key

VUDXUIMGYZQRKK-SKWCMTHISA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O

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